N-cyclopropyl-N-propylaminosulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[propyl(sulfamoyl)amino]cyclopropane |
InChI |
InChI=1S/C6H14N2O2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
RNJGNKKMXYDKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropyl N Propylaminosulfonamide and Analogues
General Principles of Aminosulfonamide Synthesis
The formation of the sulfonamide bond is a cornerstone of medicinal and organic chemistry. Traditionally, the most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net This robust method is widely applicable but can be limited by the availability and stability of the required sulfonyl chlorides.
More contemporary approaches have emerged to address these limitations. One such method involves the use of sodium sulfinates as starting materials, which can react with amines in the presence of an iodine-containing mediator like ammonium (B1175870) iodide (NH₄I) to form the desired sulfonamide. nih.gov This method is considered more environmentally friendly and tolerates a wide array of functional groups. nih.gov Another mild and versatile two-step process begins with the reaction of methyl sulfinates with lithium amides to form sulfinamides. organic-chemistry.org Subsequent oxidation of the sulfinamide intermediate, often with an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA), yields the final sulfonamide with high yields and good functional group compatibility. organic-chemistry.org These modern methods often avoid the use of harsh reagents and offer greater control over the reaction conditions. organic-chemistry.org
Targeted Synthetic Routes to N-cyclopropyl-N-propylaminosulfonamide
A specific synthetic pathway to this compound can be envisioned through a sequential N-alkylation and N-cyclopropylation of a primary sulfonamide, or vice-versa. A plausible two-step approach is outlined below:
Step 1: N-Propylation of a Primary Sulfonamide
The initial step would involve the N-alkylation of a suitable primary sulfonamide (R-SO₂NH₂) with a propylating agent. Common methods for N-alkylation include the use of propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base, or the use of propanol (B110389) in a "borrowing hydrogen" process catalyzed by transition metals. acs.org Manganese-catalyzed N-alkylation using alcohols as the alkylating agent offers a green and efficient alternative, generating water as the only byproduct. acs.org This would yield the intermediate N-propylaminosulfonamide.
Step 2: N-Cyclopropylation of the N-Propylaminosulfonamide
The second step would be the introduction of the cyclopropyl (B3062369) group. A highly effective method for the N-cyclopropylation of sulfonamides is the copper-mediated reaction with cyclopropylboronic acid. acs.orgnih.gov This reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst and a base, such as sodium carbonate. acs.orgnih.gov This method has been shown to be applicable to a wide range of sulfonamides, affording the N-cyclopropyl derivatives in good to excellent yields. acs.orgnih.gov
Synthesis of this compound Analogues and Derivatives
The modular nature of aminosulfonamide synthesis allows for the straightforward generation of analogues and derivatives by modifying the cyclopropyl, N-propyl, or sulfonamide moieties.
Strategies for Cyclopropyl Moiety Incorporation
The incorporation of the cyclopropyl group is a key synthetic step. As mentioned, the copper-mediated cross-coupling of a sulfonamide with cyclopropylboronic acid is a powerful strategy. acs.orgnih.gov Historically, other methods for N-cyclopropylation included the condensation of amines with cyclopropanone (B1606653) equivalents or the functionalization of cyclopropylamines, though these routes often resulted in lower yields. acs.org Palladium-catalyzed C-N bond formation has also been employed for the synthesis of N-arylcyclopropylamines and could potentially be adapted for sulfonamides. researchgate.net
Alkyl Chain Modifications in the N-Propyl Substituent
Modification of the N-propyl group can be achieved by employing different alkylating agents in the N-alkylation step. A variety of N-alkylation methods for sulfonamides have been developed, utilizing alkyl halides, alcohols, or even carboxylic acids as precursors for the alkyl group. acs.orgdnu.dp.uaresearchgate.net Catalytic systems based on iridium, ruthenium, and manganese have been shown to be effective for the N-alkylation of sulfonamides with alcohols, allowing for the introduction of a diverse range of linear and branched alkyl chains. acs.orgorganic-chemistry.orgrsc.org For instance, using a different alcohol (e.g., ethanol, butanol) in a manganese-catalyzed borrowing hydrogen reaction would lead to the corresponding N-ethyl or N-butyl analogues. acs.org
Diversification through Sulfonamide Functionalization
Further diversification can be achieved by modifying the sulfonyl part of the molecule (R in R-SO₂N(propyl)(cyclopropyl)). This is typically accomplished by starting with a different sulfonyl chloride or sodium sulfinate. These starting materials can contain a wide variety of functional groups on an aromatic or aliphatic backbone, allowing for the synthesis of a library of compounds with diverse electronic and steric properties. The choice of the initial sulfonylating agent will dictate the nature of the "R" group in the final product.
Advanced Catalytic Approaches in Aminosulfonamide Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of aminosulfonamides. In the context of N-alkylation, which is a key step in the synthesis of this compound, several notable catalytic approaches have emerged:
Manganese Catalysis: Well-defined manganese(I) pincer complexes have been utilized for the N-alkylation of sulfonamides using alcohols as the alkylating agents through a borrowing hydrogen mechanism. acs.org This method is attractive due to the earth-abundance of manganese and the generation of water as the sole byproduct. acs.org
Iridium Catalysis: Water-soluble iridium complexes have been developed for the N-alkylation of sulfonamides with alcohols in aqueous media, offering an environmentally benign approach. rsc.org
Ruthenium Catalysis: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have been shown to catalyze the N-alkylation of primary sulfonamides, providing a versatile route to secondary sulfonamides. organic-chemistry.org
Copper Catalysis: As previously mentioned, copper(II) acetate is a key catalyst for the N-cyclopropylation of sulfonamides with cyclopropylboronic acid. acs.orgnih.gov Copper(II) acetate has also been used to catalyze the N-alkylation of sulfonamides with alcohols. dnu.dp.ua
These advanced catalytic methods provide powerful tools for the efficient and selective synthesis of this compound and a wide array of its analogues.
Table of Synthetic Reactions for Aminosulfonamide Formation
| Reaction Type | Starting Materials | Reagents/Catalysts | Product | Key Features |
| Classical Sulfonylation | Sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine) | Aminosulfonamide | Widely used, robust |
| Sulfonylation with Sodium Sulfinates | Sodium sulfinate, Amine | NH₄I, Oxidant | Aminosulfonamide | Milder conditions, good functional group tolerance nih.gov |
| From Methyl Sulfinates | Methyl sulfinate, Lithium amide | m-CPBA (oxidation) | Aminosulfonamide | Mild, high yields, avoids hazardous reagents organic-chemistry.org |
| Copper-Mediated N-Cyclopropylation | Sulfonamide, Cyclopropylboronic acid | Cu(OAc)₂, Base | N-Cyclopropylsulfonamide | Efficient for cyclopropyl group introduction acs.orgnih.gov |
| Manganese-Catalyzed N-Alkylation | Sulfonamide, Alcohol | Mn(I) pincer complex | N-Alkylsulfonamide | Green, uses alcohols as alkylating agents acs.org |
| Iridium-Catalyzed N-Alkylation | Sulfonamide, Alcohol | Water-soluble Iridium complex | N-Alkylsulfonamide | Environmentally friendly, aqueous conditions rsc.org |
Optimization Strategies for Synthetic Pathways and Process Chemistry
Stage 1: Synthesis of Cyclopropyl Sulfonamide Intermediate
A known pathway to cyclopropyl sulfonamide involves a three-step sequence starting from 3-chloropropanesulfonyl chloride. This process includes the formation of an N-protected intermediate, a ring-closing cyclization, and a final deprotection step.
A representative synthesis is detailed in patent literature, which outlines the conversion of 3-chloropropanesulfonyl chloride with tert-butylamine (B42293) to yield N-tert-butyl-3-chloropropylsulfonamide. This is followed by a ring-closure reaction using a strong base like n-butyllithium to form N-tert-butylcyclopropanesulfonamide. The final step involves the removal of the tert-butyl protecting group using an acid, such as trifluoroacetic acid or formic acid, to yield the desired cyclopropyl sulfonamide. bldpharm.com
Optimization of the Cyclopropyl Sulfonamide Synthesis:
Process optimization for this stage focuses on reaction conditions, reagent selection, and product isolation to maximize yield and purity.
Ring-Closure Reaction: The choice of base and solvent is critical for the intramolecular cyclization. While strong organolithium bases are effective, their use on a large scale can present safety and cost challenges. Alternative, safer, and more economical bases could be explored, such as potassium tert-butoxide in a suitable aprotic solvent. The temperature of this exothermic reaction must be carefully controlled to prevent side reactions.
Deprotection Step: The cleavage of the tert-butyl group is typically achieved under acidic conditions. The choice of acid can influence the reaction time and the purity of the final product. While trifluoroacetic acid is highly effective, its cost and volatility can be drawbacks. Formic acid presents a more economical alternative. mdpi.com Optimization would involve evaluating different acids, their concentrations, and the reaction temperature to achieve complete deprotection with minimal by-product formation.
The following table summarizes key parameters that can be optimized for the synthesis of the cyclopropyl sulfonamide intermediate.
| Parameter | Variable | Goal |
| Ring Closure | Base (e.g., n-BuLi, t-BuOK), Solvent (e.g., THF, Toluene), Temperature | Maximize cyclization yield, minimize side products, improve process safety. |
| Deprotection | Acid (e.g., TFA, Formic Acid), Temperature, Reaction Time | Achieve complete deprotection, minimize degradation, use cost-effective reagents. |
| Purification | Solvent Ratio (Toluene:Ethanol), Cooling Profile, Agitation | Maximize recovery of high-purity product, ensure consistent crystal morphology. |
Stage 2: N-propylation of Cyclopropyl Sulfonamide
The final step in the synthesis of this compound is the introduction of the propyl group onto the nitrogen atom of the cyclopropyl sulfonamide intermediate. This can be achieved through several N-alkylation methods. A common and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes an alcohol as the alkylating agent.
In this method, a catalyst, typically a transition metal complex, temporarily oxidizes the alcohol (propanol) to the corresponding aldehyde (propanal). The sulfonamide then reacts with the aldehyde to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the catalyst, which had captured the hydrogen from the alcohol, to yield the N-alkylated sulfonamide and regenerate the catalyst. Water is the only byproduct. mdpi.com
Optimization of the N-propylation Step:
The efficiency of the N-propylation is highly dependent on the catalyst system, base, solvent, and reaction temperature. Research on the N-alkylation of various sulfonamides provides a strong foundation for optimizing the synthesis of the target compound.
Catalyst Selection: Various transition metal catalysts based on iridium, ruthenium, and manganese have been shown to be effective for the N-alkylation of sulfonamides with alcohols. mdpi.comresearchgate.net For instance, manganese-based catalysts are attractive due to the metal's abundance and lower toxicity compared to precious metals. A well-defined Mn(I) PNP pincer complex has been successfully used for the N-alkylation of a range of sulfonamides, including the N-benzylation of cyclopropane (B1198618) sulfonamide, with excellent yields. mdpi.com Optimization would involve screening different catalysts to identify the most active and selective one for N-propylation.
Reaction Conditions: The choice of base is often crucial for activating the sulfonamide. Common bases include potassium tert-butoxide and potassium carbonate. The reaction temperature also plays a significant role; typically, these reactions are carried out at elevated temperatures to drive the catalytic cycle. The solvent should be inert under the reaction conditions, with toluene (B28343) being a common choice.
The table below outlines key parameters for the optimization of the N-propylation of cyclopropyl sulfonamide.
| Parameter | Variable | Goal |
| Catalyst System | Metal (e.g., Mn, Ir, Ru), Ligand, Catalyst Loading | Maximize conversion and selectivity, minimize catalyst cost and toxicity. |
| Alkylating Agent | Propanol (or Propyl Halide) | Utilize a readily available and economical propyl source. |
| Base | Base Type (e.g., K₂CO₃, t-BuOK), Stoichiometry | Ensure efficient sulfonamide activation without promoting side reactions. |
| Solvent & Temperature | Solvent (e.g., Toluene), Reaction Temperature | Achieve a reasonable reaction rate and ensure stability of all components. |
Mechanistic Investigations of Reactions Involving the N Cyclopropyl N Propylaminosulfonamide Scaffold
Reaction Mechanisms of Aminosulfonamide Derivatization
The derivatization of the N-cyclopropyl-N-propylaminosulfonamide scaffold can be approached through several mechanistic pathways, primarily targeting the sulfonamide nitrogen and its substituents or the cyclopropyl (B3062369) ring itself. The sulfonamide group, being electron-withdrawing, influences the reactivity of the adjacent nitrogen and the attached alkyl groups.
While the this compound itself lacks an acidic N-H proton for simple deprotonation-alkylation sequences, its synthesis is a key aspect of derivatization. The general synthesis of such compounds often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For the specific target, this would involve reacting N-cyclopropyl-N-propylamine with a suitable sulfonyl chloride.
Further derivatization often focuses on the unique reactivity of the cyclopropyl group. For instance, an oxidative ring-opening strategy can transform sulfonyl-protected aminocyclopropanes into valuable 1,3-dielectrophilic intermediates. epfl.ch These intermediates can then be functionalized by various nucleophiles, effectively derivatizing the original scaffold. epfl.ch This approach generates a diverse range of 1,3-difunctionalized propylamines, demonstrating a powerful method for derivatization that proceeds via ring-opening of the cyclopropyl moiety rather than direct substitution at the sulfonamide. epfl.ch
Reactivity of the Cyclopropyl Group in N-Substituted Systems
The cyclopropyl ring, due to its inherent ring strain and unique electronic properties, is a site of diverse and fascinating reactivity. acs.org Its C-H bonds are stronger and more polarized than those in typical alkanes, and the C-C bonds possess enhanced π-character. acs.orghyphadiscovery.com In the context of the this compound scaffold, the electron-withdrawing nature of the sulfonamide group significantly influences the reactivity of the adjacent cyclopropyl ring.
Cyclopropanes bearing an electron-accepting group, such as a sulfonamide, can act as potent σ-electrophiles, making them susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This reaction is analogous to a methylene-extended Michael addition. nih.gov The presence of the sulfonamide group activates the cyclopropyl ring, facilitating its cleavage by nucleophiles.
Studies on related systems, such as sulfonyl-protected aminocyclopropanes, have shown that nucleophilic attack can lead to the formation of 1,3-difunctionalized propylamines. epfl.ch The mechanism often proceeds via an S(N)2 pathway, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the distal C-C bond. epfl.ch The regioselectivity of the attack can be directed by substituents on the ring. For donor-acceptor cyclopropanes, the nucleophilic attack is typically directed to the carbon bearing the donor group. nih.gov The kinetics of these non-catalytic ring-opening reactions have been studied using strong nucleophiles like thiophenolates and azide (B81097) ions, providing insight into the inherent S(N)2 reactivity of these electrophilic cyclopropanes. nih.gov In some cases, ring-opening can be promoted by Brønsted acids in solvents like hexafluoroisopropanol (HFIP), which facilitate the reaction via cationic intermediates. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Cyclopropanes
| Cyclopropane (B1198618) Type | Activating Group | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Sulfonyl-protected aminocyclopropane | Sulfonyl | Halides (Br, I), various nucleophiles | Acidic or basic | 1,3-difunctionalized propylamines | epfl.ch |
| 1-acceptor-2-donor-substituted cyclopropane | Acceptor (e.g., ester) | Thiophenolates, Azide | DMSO | Methylene-extended Michael adducts | nih.gov |
| Donor-acceptor cyclopropane | Acceptor (e.g., ester) | Indoles | HFIP (solvent) | C3-alkylated indoles | researchgate.net |
| Doubly activated bicyclo[3.1.0]hexane | Ester, Keto | Acetic acid / Potassium acetate (B1210297) | DMSO | Ring-opened adduct | nih.gov |
| Nitrocyclopropane | Nitro | Sodium thiophenoxide | - | Ring-opened thioether | nih.gov |
A more modern approach to functionalizing the cyclopropyl group involves the direct activation of its C-H bonds. Palladium(II)-catalyzed enantioselective C-H activation has emerged as a powerful tool for this purpose. nih.gov In these reactions, a directing group is used to position the metal catalyst in proximity to a specific C-H bond. For cyclopropanecarboxylic acids, the carboxyl group serves this role. While the N-propylaminosulfonamide group is not a classical directing group in this context, related N-containing groups have been used to direct C-H activation. mdpi.com
The regioselectivity of C-H activation on a cyclopropyl ring is a significant challenge. For prochiral cyclopropanes, the catalyst must selectively cleave one of two enantiotopic C-H bonds. nih.gov The development of specialized ligands, such as mono-N-protected amino acids, has been crucial in achieving high levels of both regioselectivity and enantioselectivity. nih.gov These ligands create a chiral environment around the palladium center, enabling the desymmetrization of prochiral C-H bonds. nih.gov The process typically involves an initial C-H bond cleavage/palladation step, followed by cross-coupling with a suitable partner, such as an organoboron reagent, to form a new C-C bond. nih.gov The selectivity is highly sensitive to the ligand structure and reaction conditions. nih.govmdpi.com
The stereochemical outcome of reactions involving the cyclopropyl group is of paramount importance, particularly for the synthesis of chiral molecules. In nucleophilic ring-opening reactions that proceed through an S(N)2 mechanism, the stereochemistry at the site of attack is typically inverted, while the configuration of other stereocenters may be retained.
In the context of C-H activation, achieving high stereoselectivity is a primary goal. The use of chiral ligands in palladium-catalyzed C-H activation has enabled the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids with high levels of stereoinduction. nih.gov The mono-N-protected amino acid ligands form a chiral pocket that differentiates between the two prochiral C-H bonds during the C-H cleavage step, which is often the stereo-determining step of the catalytic cycle. nih.gov
Biocatalytic methods also offer excellent stereocontrol. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the enantioselective cyclopropanation of alkenes, producing α-cyclopropylpyruvates with very high enantiomeric excess (up to >99% ee). utdallas.edu These enzymatic approaches highlight the potential for precise stereochemical control in transformations involving the formation or functionalization of cyclopropane rings. utdallas.edu
Enzymatic and Biocatalytic Transformations (e.g., N-dealkylation, oxidation)
The N-cyclopropylamine moiety is a common feature in many drug molecules and is known to undergo significant enzymatic and biocatalytic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. hyphadiscovery.commdpi.com These transformations include N-dealkylation and oxidation, which can proceed through different mechanistic pathways depending on the specific enzyme involved. hyphadiscovery.comnih.gov
A key mechanistic dichotomy exists between a single-electron transfer (SET) pathway and a hydrogen atom transfer (HAT) or direct C-hydroxylation pathway. nih.govku.edu
Single-Electron Transfer (SET): This mechanism is often observed with peroxidases, such as horseradish peroxidase (HRP). nih.govresearchgate.net Oxidation of the nitrogen atom of an N-cyclopropylamine via SET forms a highly reactive aminium cation radical. nih.govresearchgate.net This intermediate can undergo rapid fragmentation of the cyclopropane ring, leading to ring-opened products. nih.govresearchgate.net For example, the HRP-catalyzed oxidation of N-cyclopropyl-N-methylaniline results exclusively in products derived from cyclopropyl ring fragmentation. nih.gov
Carbon-Hydroxylation (HAT): Cytochrome P450 enzymes, which are central to drug metabolism, typically favor a different mechanism for N-dealkylation. ku.edunih.gov This pathway involves the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). mdpi.com In the case of the N-cyclopropyl group, this leads to a carbinolamine intermediate. nih.gov This intermediate is unstable and collapses to yield the N-dealkylated amine and cyclopropanone (B1606653), which is typically found as its hydrate (B1144303) in aqueous media. nih.gov Importantly, this pathway avoids ring fragmentation and does not inactivate the P450 enzyme. nih.gov Studies with CYP2B1 have shown that N-dealkylation of a model N-cyclopropylamine proceeds via this mechanism, effectively ruling out the SET pathway for P450-catalyzed reactions of this substrate. nih.gov
The N-propyl group of the this compound scaffold would also be susceptible to P450-mediated N-dealkylation via α-carbon hydroxylation, leading to the formation of N-cyclopropylaminosulfonamide and propionaldehyde.
Table 2: Comparison of Enzymatic Oxidation Pathways for N-Cyclopropylamines
| Enzyme System | Proposed Mechanism | Key Intermediate | Primary Fate of Cyclopropyl Ring | Reference |
|---|---|---|---|---|
| Horseradish Peroxidase (HRP) | Single-Electron Transfer (SET) | Aminium cation radical | Fragmentation/Ring-opening | nih.govku.eduresearchgate.net |
| Cytochrome P450 (e.g., CYP2B1) | Carbon-Hydroxylation / HAT | Carbinolamine | N-dealkylation to form cyclopropanone | ku.edunih.gov |
| Cytochrome P450 (e.g., CYP1A2) | Oxidation | Reactive ring-opened intermediates | Formation of covalent protein adducts | hyphadiscovery.com |
Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms involving the this compound scaffold relies heavily on the characterization, either directly or indirectly, of transient intermediates and transition states.
In enzymatic SET pathways, the key postulated intermediate is the aminium cation radical . nih.govresearchgate.net While direct evidence for this species has been elusive, its existence is strongly supported by the analysis of final products. nih.gov For instance, the exclusive formation of ring-fragmented products from HRP-catalyzed oxidation of N-cyclopropylamines is considered strong evidence for an aminium radical intermediate that rapidly undergoes C-C bond cleavage. nih.govresearchgate.net
In contrast, P450-catalyzed N-dealkylation proceeds through a carbinolamine intermediate . nih.gov The formation of cyclopropanone hydrate as a final product, identified through ¹³C NMR studies with isotopically labeled substrates, provides definitive evidence for the formation of this carbinolamine, which subsequently collapses. nih.gov
Computational studies have also provided significant insight. The behavior of cyclopropyl-substituted nitrenium ions , which can be generated from the oxidation of cyclopropylamines, has been examined. chemrxiv.org These intermediates are stabilized by the cyclopropyl group through sigma donation, forming a non-classical structure analogous to the cyclopropylcarbinyl cation. chemrxiv.org Depending on the other substituent on the nitrogen, these nitrenium ions can decay through various low-barrier pathways, including cyclopropyl ring expansion to form azetium ions, elimination of ethylene, or 1,2-shifts. chemrxiv.org
The transition states for reactions such as [3+2] cycloadditions involving C-cyclopropyl-N-methylnitrone have been studied using molecular electron density theory. scielo.org.mx These computational analyses help to understand the energetics of different stereo- and regioisomeric reaction paths and the electronic nature of the transition states. scielo.org.mx For C-H activation reactions, spectroscopic and crystallographic investigations of [Pd(II)-mono-N-protected amino acid] complexes have provided valuable insights into how these catalysts achieve asymmetric cleavage of prochiral C-H bonds. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like N-cyclopropyl-N-propylaminosulfonamide, QM methods, particularly Density Functional Theory (DFT), would be employed to determine its electronic structure and energetics. These calculations can predict molecular geometries, orbital energies, and the distribution of electron density.
DFT studies on various sulfonamide derivatives have demonstrated the utility of this approach. For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the geometries and analyze the frontier molecular orbitals (FMOs) of novel 5-aryl thiophenes bearing sulphonylacetamide moieties. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO energy gap generally implies higher stability. nih.gov
For this compound, such calculations would reveal the electronic influence of the cyclopropyl (B3062369) and propyl groups on the sulfonamide core. The table below presents representative HOMO-LUMO data for related sulfonamide compounds, illustrating the type of information that would be obtained for the target molecule.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Sulfadiazine (SDZ) | -6.54 | -1.23 | 5.31 | DFT/B3LYP/6-311++G(d,p) doaj.org |
| Sulfamerazine (SMZ) | -6.48 | -1.19 | 5.29 | DFT/B3LYP/6-311++G(d,p) doaj.org |
| Sulfamethazine (SMT) | -6.41 | -1.15 | 5.26 | DFT/B3LYP/6-311++G(d,p) doaj.org |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | -7.12 | -2.98 | 4.14 | DFT/B3LYP/6-31G(d,p) nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
The conformational flexibility of the N-propyl group and the orientation of the cyclopropyl ring relative to the sulfonamide moiety in this compound would significantly influence its interactions with its environment. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time.
MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological system. mdpi.comresearchgate.net For this compound, MD simulations could identify the most stable conformers, the energy barriers between them, and how the conformational preferences are affected by the surrounding medium. This information is crucial for understanding its physical properties and potential biological activity. Studies on other flexible molecules, such as the inclusion complexes of rifampicin (B610482) with hydroxypropyl-β-cyclodextrin, have successfully used MD to analyze their structure and properties. mdpi.comresearchgate.net
Density Functional Theory (DFT) Applications to Reaction Pathways and Mechanisms
DFT is not only used for static electronic structure calculations but is also a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated activation energies.
A pertinent example is the study of the [3+2] cycloaddition reaction of C-cyclopropyl-N-methylnitrone with styrene, which was investigated using DFT at the B3LYP/6-311++G(d,p) level of theory. scielo.org.mx This study revealed a one-step mechanism and explored four different stereo- and regioisomeric reaction paths. scielo.org.mx The calculations showed that the reaction leading to one particular cycloadduct had the lowest activation enthalpy, a finding attributed to a slight increase in the polar character at the transition state. scielo.org.mx
For this compound, DFT could be used to investigate various potential reactions, such as nucleophilic substitution at the sulfur atom or reactions involving the cyclopropyl ring. The calculated reaction pathways and energetic barriers would provide a detailed mechanistic understanding of its chemical behavior.
| Reaction Path | Activation Enthalpy (kcal/mol) | Reaction Gibbs Free Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| C-cyclopropyl-N-methylnitrone + Styrene (Path to product 3) | 20.61 (gas phase) | 2.83 (gas phase) | B3LYP/6-311++G(d,p) scielo.org.mx |
| C-cyclopropyl-N-methylnitrone + Styrene (Path to product 4) | 21.52 (gas phase) | 4.51 (gas phase) | B3LYP/6-311++G(d,p) scielo.org.mx |
| C-cyclopropyl-N-methylnitrone + Styrene (Path to product 5) | 22.13 (gas phase) | 7.39 (gas phase) | B3LYP/6-311++G(d,p) scielo.org.mx |
| C-cyclopropyl-N-methylnitrone + Styrene (Path to product 6) | 22.94 (gas phase) | 6.98 (gas phase) | B3LYP/6-311++G(d,p) scielo.org.mx |
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches in Enzyme-Catalyzed Reactions
To study the interaction of a molecule within a large biological system like an enzyme, full QM calculations are often computationally prohibitive. Hybrid QM/MM methods offer a solution by treating the chemically active region (e.g., the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. rsc.org
Given that many sulfonamides are known enzyme inhibitors, studying the potential interaction of this compound with a target enzyme would be a prime application for QM/MM. rsc.org This approach can provide detailed insights into the binding mode, the catalytic mechanism of the enzyme, and how the substrate is activated. A study on the ring-opening of the cyclopropyl radical in a condensed phase utilized a DFT/MM approach to investigate the influence of the environment on the reaction dynamics and stereochemistry, demonstrating the power of this hybrid method. rsc.org
Prediction of Reactivity and Selectivity Using Computational Models
Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, several approaches could be taken.
Conceptual DFT provides a framework for understanding chemical reactivity based on quantities derived from the electron density, such as electrophilicity and nucleophilicity indices. scielo.org.mx In the study of C-cyclopropyl-N-methylnitrone, analysis of these indices correctly predicted the global electronic flux from the nucleophilic nitrone to the electrophilic styrene. scielo.org.mx
Another approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies on sulfonamide derivatives have shown that their biological activity can be correlated with various molecular descriptors. researchgate.net These models, once established, can be used to predict the activity of new compounds like this compound.
Electron Density Analysis and Bonding Evolution Theory (BET) for Mechanistic Insights
A deeper understanding of reaction mechanisms can be achieved through the analysis of the electron density and its changes along a reaction pathway. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. smu.edu
Bonding Evolution Theory (BET) provides a powerful framework for understanding the step-by-step formation and breaking of chemical bonds during a reaction. By analyzing the topology of the Electron Localization Function (ELF), BET can pinpoint the exact points along the reaction coordinate where significant chemical events, such as the formation of new covalent bonds, occur. The study of the [3+2] cycloaddition of C-cyclopropyl-N-methylnitrone utilized BET to show that the formation of the new C-C and C-O bonds had not yet begun at the transition state, indicating a non-concerted but one-step mechanism. scielo.org.mx Such an analysis for reactions involving this compound would provide profound mechanistic insights.
Structure Activity Relationship Sar Exploration of N Cyclopropyl N Propylaminosulfonamide and Its Derivatives
Methodologies for SAR Studies in Sulfonamide and Aminosulfonamide Series
The investigation of structure-activity relationships within the sulfonamide and aminosulfonamide classes of compounds employs a variety of established and emerging methodologies. A foundational approach involves the systematic synthesis of analog libraries, where specific parts of the lead molecule, such as N-cyclopropyl-N-propylaminosulfonamide, are methodically altered. youtube.com This allows for the evaluation of how changes in steric, electronic, and lipophilic properties affect biological activity.
Key methodologies include:
Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov For sulfonamides, this could involve reacting a variety of sulfonyl chlorides with a diverse set of amines to quickly generate a library of compounds for screening.
Parallel Synthesis: A related approach where sets of discrete compounds are prepared simultaneously in arrays of reaction vessels. This method is often used to create focused libraries around a promising hit to explore the SAR in more detail.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of compounds with their biological activities using statistical models. nih.govyoutube.com For sulfonamides, descriptors such as logP (lipophilicity), pKa, molar refractivity, and electronic parameters are used to build these models. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR by considering the three-dimensional properties of the molecules. These methods can provide insights into the steric and electrostatic interactions that are crucial for binding to a biological target. nih.gov
X-ray Crystallography: When a target protein is known, obtaining a crystal structure of the protein in complex with a sulfonamide inhibitor can provide a detailed atomic-level view of the binding interactions, guiding further rational design of more potent and selective compounds. nih.gov
These methodologies are often used in a complementary fashion to build a robust understanding of the SAR for a given sulfonamide or aminosulfonamide series.
Influence of the N-Cyclopropyl Moiety on Molecular Recognition and Interactions
The incorporation of a cyclopropyl (B3062369) group into drug molecules is a widely used strategy in medicinal chemistry to enhance a variety of pharmacological properties. acs.orgnih.gov In the context of this compound, the N-cyclopropyl moiety is expected to exert a significant influence on the molecule's interaction with its biological target.
The key contributions of the cyclopropyl group include:
Conformational Rigidity: The three-membered ring of the cyclopropyl group is conformationally restricted. This rigidity can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing potency. acs.orgnih.gov
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to larger alkyl groups. This can lead to improved metabolic stability and a longer half-life in the body. acs.orgnih.gov
Potency Enhancement: The unique electronic nature of the cyclopropyl ring, with its enhanced π-character, can lead to favorable interactions with the target protein, such as van der Waals or hydrophobic interactions, which can contribute to increased binding affinity and potency. acs.orgnih.gov
Vectorial Orientation: The defined geometry of the cyclopropyl group can act as a vector, directing the orientation of other substituents on the molecule within the binding pocket of a target.
The table below illustrates a hypothetical SAR exploration of the N-cyclopropyl group, where its replacement with other cyclic and acyclic moieties could lead to variations in biological activity.
| Compound | R1 Group | Hypothetical Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| 1a | Cyclopropyl | 1.0 | Baseline activity with favorable conformational rigidity and metabolic stability. |
| 1b | Isopropyl | 0.7 | Increased flexibility and potential for less optimal binding conformation. |
| 1c | Cyclobutyl | 0.9 | Slightly larger ring may alter fit in binding pocket, but retains some rigidity. |
| 1d | Ethyl | 0.5 | Greater flexibility and potential for increased metabolism. |
Impact of the N-Propyl Chain on Structural Features and Activity
Key impacts of the N-propyl chain include:
Lipophilicity: The length of the alkyl chain directly impacts the lipophilicity of the molecule. An increase in chain length generally leads to higher lipophilicity, which can affect solubility, cell membrane permeability, and plasma protein binding. acs.org
Steric Interactions: The propyl group will occupy a specific region of the binding pocket. Variations in the length or branching of this chain can lead to either favorable or unfavorable steric interactions with the amino acid residues of the target protein.
Flexibility: The propyl chain introduces a degree of flexibility to the molecule. This flexibility can allow the molecule to adopt different conformations to fit into the binding site, but excessive flexibility can also be detrimental to binding affinity.
The following table presents a hypothetical SAR study on the N-alkyl chain, demonstrating how modifications could affect activity.
| Compound | R2 Group | Hypothetical Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| 2a | Propyl | 1.0 | Optimal balance of lipophilicity and steric fit for the binding pocket. |
| 2b | Ethyl | 0.8 | Shorter chain may result in a loss of favorable hydrophobic interactions. |
| 2c | Butyl | 0.6 | Longer chain may introduce steric clashes within the binding site. |
| 2d | Isopropyl | 1.2 | Branching may provide a better fit and increased hydrophobic interactions. |
Role of the Sulfonamide Linker in Modulating Scaffold Properties
The key roles of the sulfonamide linker include:
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond acceptor (via the oxygen atoms) and, in primary and secondary sulfonamides, a hydrogen bond donor (via the nitrogen atom). These interactions are often critical for anchoring the molecule to its biological target. nih.gov
Structural Rigidity: The sulfonamide bond has a defined geometry that helps to orient the substituents on either side of it.
Physicochemical Properties: The sulfonamide moiety contributes to the polarity and acidity of the molecule, which can influence its solubility, absorption, and distribution.
Metabolic Stability: While generally stable, the sulfonamide linkage can be subject to metabolic cleavage in some cases. Modifications to the surrounding groups can modulate this stability.
Fragment-Based SAR Approaches for this compound-derived Scaffolds
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govnih.gov In the context of this compound, an FBDD approach would involve breaking the molecule down into its constituent fragments and testing them individually for binding to the target.
A hypothetical fragment-based approach could proceed as follows:
Fragment Library Screening: A library of small, low-molecular-weight compounds (fragments) would be screened for binding to the target of interest. This library might include fragments like cyclopropylamine, propylamine, and various substituted benzenesulfonamides.
Hit Identification: Fragments that show weak but efficient binding are identified as hits.
Fragment Elaboration: The identified fragment hits are then grown or linked together to generate more potent, lead-like molecules. For example, if a cyclopropyl-containing fragment and a separate sulfonamide fragment were both identified as hits, they could be synthetically linked to recreate a scaffold similar to this compound. acs.org
This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors.
Chemoinformatic and Machine Learning Applications in SAR Analysis
Chemoinformatics and machine learning (ML) are increasingly being used to accelerate the process of drug discovery and SAR analysis. jubilantbiosys.comnih.gov These computational tools can be applied to the study of this compound and its derivatives in several ways.
Key applications include:
Virtual Screening: Large databases of virtual compounds can be screened against a 3D model of the target protein to identify potential hits for synthesis and testing.
QSAR Modeling: As mentioned earlier, ML algorithms can be used to build predictive QSAR models that can estimate the activity of unsynthesized compounds. youtube.comscielo.br This can help to prioritize which analogs to synthesize.
Library Design: Chemoinformatic tools can be used to design diverse or focused libraries of compounds for synthesis, ensuring good coverage of the relevant chemical space. oup.com
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. youtube.com
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds.
The integration of these computational approaches with traditional medicinal chemistry can significantly streamline the SAR exploration of this compound and its derivatives, leading to the more rapid identification of promising drug candidates.
N Cyclopropyl N Propylaminosulfonamide As a Chemical Scaffold and Building Block
Utility in the Construction of Complex Organic Architectures
The N-cyclopropyl-N-propylaminosulfonamide moiety serves as a versatile building block for the synthesis of more complex molecular frameworks. The presence of both a reactive sulfonamide nitrogen and the sterically defined cyclopropyl (B3062369) and propyl groups allows for its incorporation into a variety of organic structures. The cyclopropyl group, in particular, is a bioisostere for phenyl rings and other larger groups, offering a means to explore chemical space with reduced lipophilicity and improved metabolic stability.
The synthesis of complex architectures often relies on the strategic functionalization of a core scaffold. In the case of this compound, the sulfonamide nitrogen can be readily deprotonated and alkylated, or engaged in various coupling reactions to introduce additional complexity. This allows for the divergent synthesis of a library of compounds from a common intermediate.
Application in Medicinal Chemistry Programs and Lead Generation
In the realm of medicinal chemistry, the process of lead generation is critical for the discovery of new drugs. bldpharm.com The this compound scaffold possesses several features that make it an attractive starting point for such programs. The combination of the rigid cyclopropyl group and the more flexible propyl chain allows for a nuanced exploration of binding pockets in biological targets.
The sulfonamide group itself is a key component in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. By incorporating the this compound motif, medicinal chemists can generate novel compounds that leverage the established pharmacological utility of the sulfonamide group while introducing new structural diversity. This approach can lead to the identification of hit compounds with improved potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Novel Scaffolds Incorporating the this compound Motif
The design of novel molecular scaffolds is a key strategy for accessing new areas of chemical space and identifying compounds with unique biological activities. The this compound unit can be integrated into larger, more complex scaffolds through a variety of synthetic transformations. For instance, the propyl chain could be functionalized with a terminal reactive group, such as a halide or an azide (B81097), allowing for its attachment to other molecular fragments via click chemistry or other efficient coupling reactions.
Furthermore, the cyclopropyl ring can participate in ring-opening reactions under specific conditions, providing a pathway to linear or more elaborate cyclic structures. This latent reactivity adds another dimension to the synthetic utility of the this compound scaffold, enabling the creation of diverse and structurally complex molecules.
Combinatorial Chemistry and Library Synthesis Approaches Utilizing the Scaffold
Combinatorial chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid synthesis and screening of large numbers of compounds. The this compound scaffold is well-suited for use in combinatorial library synthesis. Its straightforward preparation and the presence of multiple points for diversification make it an ideal starting material for the creation of focused or diverse compound libraries.
For example, a library of this compound derivatives could be generated by reacting a common precursor, such as N-propyl-N-cyclopropylamine, with a variety of sulfonyl chlorides. Alternatively, the sulfonamide nitrogen could be functionalized with a diverse set of building blocks using parallel synthesis techniques. The resulting library of compounds could then be screened against a panel of biological targets to identify new lead compounds for drug development.
Below is a hypothetical representation of a combinatorial library based on the this compound scaffold:
| Scaffold | R1 Group (on Sulfonyl Moiety) | R2 Group (on Propyl Chain) |
| This compound | Methyl | Hydrogen |
| This compound | Phenyl | Hydroxyl |
| This compound | Thienyl | Amino |
| This compound | Naphthyl | Carboxylic Acid |
This table illustrates how variations in the substituents on the sulfonyl group (R1) and the propyl chain (R2) can lead to a diverse set of molecules, each with potentially unique biological properties.
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the synthesis and analysis of N-cyclopropyl-N-propylaminosulfonamide. It offers unparalleled precision in mass measurement, enabling the confident determination of the elemental composition of the target compound and any reaction intermediates.
Reaction Monitoring: During the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction's progress in real-time. This allows chemists to track the consumption of reactants and the formation of the product. A key advantage of HRMS in this context is its high mass accuracy, which is typically below 5 parts per million (ppm). nih.gov This precision allows for the clear differentiation of the desired product from potential side-products, even if they have the same nominal mass.
Intermediate Identification: Complex organic syntheses often proceed through transient intermediate species. Identifying these intermediates is crucial for understanding the reaction mechanism and optimizing conditions. HRMS can detect and provide accurate mass measurements for these fleeting molecules, offering vital clues to their structure. For instance, in a potential synthetic route to this compound, HRMS could identify partially reacted precursors or rearrangement products.
A powerful HRMS technique for targeted analysis is Parallel Reaction Monitoring (PRM). nih.gov PRM uses a quadrupole to select the precursor ion of interest (in this case, the protonated this compound), which is then fragmented, and the resulting fragment ions are analyzed in a high-resolution mass analyzer like an Orbitrap. nih.govnih.gov This two-stage mass analysis provides exceptional specificity and is invaluable for quantitative studies or for confirming the presence of the target compound in complex mixtures. nih.gov
Below is a hypothetical data table illustrating the kind of information HRMS would provide for this compound.
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Instrumentation |
|---|---|---|---|---|
| [M+H]⁺ | 179.08997 | 179.08992 | -0.28 | Q-Orbitrap |
| [M+Na]⁺ | 201.07191 | 201.07185 | -0.30 | Q-Orbitrap |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. springernature.comethernet.edu.et For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
Structural Confirmation:
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopropyl (B3062369) ring, the propyl chain, and the amine proton. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) would provide definitive evidence for the presence of these structural motifs.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the carbons of the cyclopropyl group and the propyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the cyclopropyl and propyl fragments, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for confirming the connectivity between the larger structural units, for example, by showing correlations between the protons on the nitrogen-adjacent carbons and the carbons of the other alkyl group across the nitrogen and sulfur atoms.
Stereochemical Considerations: NMR studies on related N-cyclopropyl amides have revealed interesting conformational behaviors. nih.gov These studies show that the amide bond can exist as a mixture of E and Z rotamers, and the orientation around the N-cyclopropyl bond can also vary. nih.gov Similar complexities could be expected for this compound. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), could be employed to investigate the spatial proximity of different protons, providing insights into the preferred three-dimensional conformation of the molecule in solution.
The following table outlines the expected NMR data for this compound based on its structure and data from similar compounds.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Propyl-CH₂ (N-linked) | ~3.2 (t) | ~50 |
| Propyl-CH₂ | ~1.6 (sextet) | ~22 |
| Propyl-CH₃ | ~0.9 (t) | ~11 |
| Cyclopropyl-CH (N-linked) | ~2.5 (m) | ~35 |
| Cyclopropyl-CH₂ | ~0.8 (m) | ~6 |
| NH (Sulfonamide) | ~5.0 (s, broad) | N/A |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
While NMR provides detailed information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.
Solid-State Structure: For this compound, a successful crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. This would definitively resolve any ambiguities about the molecular conformation that might remain after NMR analysis. It would reveal the preferred orientation of the cyclopropyl and propyl groups relative to the sulfonamide core in the crystalline form.
Co-crystal Analysis: X-ray crystallography is also a primary tool for studying co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio. By co-crystallizing this compound with other molecules (e.g., potential binding partners or pharmaceutically acceptable acids/bases), one can investigate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition. This information is critical in fields like crystal engineering and drug development.
A hypothetical table of crystallographic data is presented below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (Å) | a = 10.5, b = 8.2, c = 12.1 |
| Unit Cell Angles (°) | α = 90, β = 98.5, γ = 90 |
| Volume (ų) | 1028 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.15 |
Advanced Chromatographic Techniques for Impurity Profiling and Isomer Separation
Chromatography is essential for both the purification and analytical assessment of chemical compounds. For this compound, advanced chromatographic techniques are necessary to ensure the purity of the final compound and to separate any potential isomers.
Impurity Profiling: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the standard method for impurity profiling. bldpharm.com By using a high-resolution column and an optimized gradient elution method, it is possible to separate the main compound from trace-level impurities arising from the synthesis, such as starting materials, reagents, or side-products. The identity of these impurities can then be tentatively assigned by their mass-to-charge ratio from the MS detector.
Isomer Separation: If the synthesis of this compound were to produce stereoisomers (enantiomers or diastereomers), or if conformational isomers (rotamers) were stable enough to be separated, specialized chromatographic methods would be required. Chiral chromatography, using a stationary phase containing a chiral selector, is the technique of choice for separating enantiomers. For other types of isomers, optimization of the chromatographic conditions (e.g., mobile phase composition, temperature, and stationary phase chemistry) in reversed-phase or normal-phase HPLC can often achieve separation.
Spectroscopic Methods for Investigating Molecular Interactions (e.g., Fluorescence Resonance Energy Transfer for binding)
Understanding how a molecule like this compound interacts with biological macromolecules or other small molecules is a key aspect of chemical biology research. Spectroscopic techniques that are sensitive to changes in a molecule's environment are particularly useful for studying these binding events.
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying binding interactions. mdpi.com In a typical FRET experiment to study the binding of this compound to a target protein, the protein would be labeled with a "donor" fluorophore and a ligand known to bind to the target would be labeled with an "acceptor" fluorophore. nih.govnih.gov If this compound competes for the same binding site, it would displace the acceptor-labeled ligand, leading to a decrease in the FRET signal. This change can be used to quantify the binding affinity of the unlabeled compound. mdpi.com
Future Perspectives and Emerging Research Avenues
Innovations in Sustainable Synthesis of N-cyclopropyl-N-propylaminosulfonamide
The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which are corrosive and can generate hazardous byproducts. wikipedia.org The future of synthesizing this compound will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes.
Recent advancements in sulfonamide synthesis have focused on avoiding harsh reagents and minimizing waste. One promising approach is the use of sodium sulfinates as a stable and less reactive sulfur source, which can be coupled with amines under milder conditions. researchgate.netnih.gov Another avenue involves the direct coupling of sulfonamides and alcohols, catalyzed by nanostructured materials, which offers high selectivity with water as the only byproduct. chemrxiv.org Furthermore, catalyst-free methods, such as the condensation of sulfonamides with aldehydes mediated by reusable dehydrating agents like neutral Al2O3, present a green and efficient alternative. nih.govrsc.org
The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also represents a significant step towards sustainability. For instance, the in-situ generation of sulfonyl chlorides from thiols followed by reaction with an amine streamlines the process and reduces purification steps. organic-chemistry.org Photocatalytic methods are also emerging as a powerful tool, enabling the synthesis of sulfonamides from aryl triflates and amines under mild, transition-metal-free conditions. rsc.org
These innovative and sustainable methods could be adapted for the synthesis of this compound, as summarized in the table below.
| Synthesis Strategy | Key Features | Potential Application to this compound |
| Sodium Sulfinate Chemistry | Utilizes stable, non-corrosive sulfur source; often employs greener solvents like water. researchgate.netnih.gov | Reaction of a propylsulfinate salt with N-cyclopropylamine. |
| Nano-Catalyzed Alcohol Coupling | Direct coupling of alcohols and sulfonamides; high atom economy. chemrxiv.org | Coupling of propanol (B110389) with a cyclopropylsulfonamide precursor. |
| Catalyst-Free Condensation | Avoids metal catalysts; uses reusable dehydrating agents. nih.govrsc.org | Condensation of a suitable aldehyde with a precursor sulfonamide. |
| One-Pot Thiol Oxidation | Streamlined process from readily available thiols. organic-chemistry.org | Oxidation of propanethiol to the corresponding sulfonyl chloride in situ, followed by reaction with N-cyclopropylamine. |
| Photocatalytic Coupling | Transition-metal-free; mild reaction conditions. rsc.org | Coupling of a propyl-based aryl triflate with N-cyclopropylamine and a sulfur dioxide surrogate. |
Exploration of Unconventional Reactivity Patterns
The unique structural features of this compound—specifically the strained cyclopropyl (B3062369) ring and the sulfonamide moiety—suggest a rich and largely unexplored reactive landscape. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be initiated by various stimuli, including photoredox catalysis. researchgate.net This opens the door to novel cycloaddition reactions, such as the [3+2] photocycloadditions observed with other N-aryl cyclopropylamines, leading to the formation of complex cyclopentylamine (B150401) derivatives. youtube.com
The sulfonamide group itself, while generally considered stable, can participate in a range of chemical transformations. It can act as a directing group in C-H activation reactions or be involved in rearrangements. Furthermore, the nitrogen atom of the sulfonamide can be deprotonated, and the resulting anion can participate in various coupling reactions. wikipedia.org The interplay between the reactivity of the cyclopropyl group and the sulfonamide moiety could lead to novel and synthetically valuable transformations. For instance, the cyclopropyl group could be used as a radical precursor, which could then trigger reactions at a remote site of the molecule.
Integration of Artificial Intelligence and Data Science in Molecular Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel sulfonamide derivatives. researchgate.net By analyzing large datasets of known sulfonamides, ML algorithms can identify key structural features that correlate with specific functions, guiding the design of new compounds with enhanced performance. tandfonline.comnih.gov For example, machine learning has been successfully used to identify sulfonamide-based inhibitors of specific enzymes. tandfonline.com
Expanding the Scope of Application in Materials Science and Catalysis
While sulfonamides are most famously known for their medicinal applications, their unique chemical properties also make them attractive candidates for use in materials science and catalysis. wikipedia.org The sulfonamide group can be incorporated into polymers to create materials with tunable properties. For example, sulfonamide-based polymers have been developed that exhibit pH-responsive solubility, making them suitable for applications in drug delivery and smart materials. nih.govresearchgate.net The incorporation of the this compound moiety into a polymer backbone could lead to novel materials with unique physical and chemical characteristics.
In the realm of catalysis, sulfonamides have been employed as ligands for transition metal catalysts and as organocatalysts themselves. The acidic nature of the sulfonamide proton allows it to participate in hydrogen bonding, which can be exploited in asymmetric catalysis. acs.org Bifunctional sulfonamide catalysts have shown great promise in a variety of stereoselective transformations. The specific steric and electronic properties of this compound could make it a valuable ligand or catalyst for new chemical reactions. For instance, sulfonamide-supported catalysts have been investigated for ring-opening polymerization reactions. acs.org
The potential applications of this compound and its derivatives in these emerging areas are summarized below.
| Application Area | Potential Role of this compound |
| Materials Science | Monomer for pH-responsive polymers; component of functional coatings. nih.govrsc.org |
| Catalysis | Chiral ligand for asymmetric metal catalysis; organocatalyst for hydrogen-bond-mediated reactions. acs.orgacs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropyl-N-propylaminosulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of N-cyclopropyl-N-propylamine using sulfonyl chlorides under controlled pH (e.g., 8–9) in anhydrous solvents like THF or dichloromethane. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .
- Data Contradictions : Some studies report lower yields (<50%) due to cyclopropane ring strain, while others achieve >70% by using bulky sulfonyl groups to stabilize intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm cyclopropane (δ 0.5–1.5 ppm for CH) and sulfonamide (δ 3.0–3.5 ppm for SONH) groups.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect molecular ions (e.g., [M+H] at m/z 221).
- FTIR : Peaks at 1150–1350 cm (S=O stretching) and 3250–3350 cm (N-H) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored in amber glass under nitrogen. Exposure to light or moisture increases decomposition (>15%), forming cyclopropane-opening byproducts (e.g., propylsulfonic acid derivatives) .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-deficient cyclopropane ring’s susceptibility to ring-opening. Fukui indices highlight nucleophilic attack sites (e.g., cyclopropane C-C bonds). Molecular dynamics simulations (AMBER) predict solvation effects in polar solvents .
- Data Contradictions : Some models overestimate ring stability in aqueous media; experimental validation via kinetic studies is recommended .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- In vitro assays : Fluorescence quenching assays measure binding affinity to serum albumin (K ~10–50 µM).
- Molecular docking : AutoDock Vina simulates interactions with cytochrome P450 isoforms (e.g., CYP3A4), showing hydrogen bonding with sulfonamide oxygen atoms .
Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability?
- Methodology :
- Solubility enhancement : Co-crystallization with succinic acid improves aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL).
- Bioavailability studies : Radiolabeled C-tracing in rodent models shows 40% oral bioavailability, conflicting with in vitro Caco-2 permeability assays (P <1 × 10 cm/s). Adjusting for first-pass metabolism reconciles discrepancies .
Key Challenges and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
